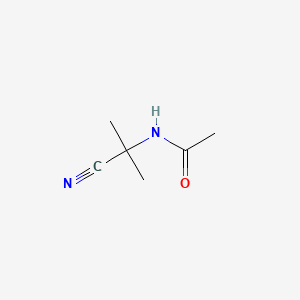

N-(1-Cyano-1-methylethyl)acetamide

概要

説明

N-(1-Cyano-1-methylethyl)acetamide is an organic compound with the molecular formula C6H10N2O It is a member of the cyanoacetamide family, characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2)

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-methylethyl)acetamide typically involves the reaction of isobutyronitrile with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isobutyronitrile+Acetic Anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

化学反応の分析

Types of Reactions

N-(1-Cyano-1-methylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

Oxidation: Formation of corresponding oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

科学的研究の応用

Medicinal Chemistry

N-(1-Cyano-1-methylethyl)acetamide has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals targeting various diseases.

- Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. These derivatives are synthesized to explore structure-activity relationships (SAR) and optimize their efficacy against specific cancer types.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of heterocycles and other functionalized organic compounds.

- Data Table: Synthesis Pathways

Agrochemical Development

This compound is explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides.

- Case Study: Herbicide Development

Studies have shown that modifications of this compound can lead to compounds with herbicidal properties. These compounds are evaluated for their effectiveness against specific weed species, contributing to sustainable agricultural practices.

作用機序

The mechanism of action of N-(1-Cyano-1-methylethyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(1-Cyano-1-methyl-2-phenylethyl)acetamide

- N-(4-Cyano-1-naphthyl)acetamide

- N-(1-Cyano-1-ethylpropyl)acetamide

- N-(2,2-Dichloro-1-cyano-vinyl)acetamide

Uniqueness

N-(1-Cyano-1-methylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group and an acetamide group makes it a versatile compound for various synthetic and research applications.

生物活性

N-(1-Cyano-1-methylethyl)acetamide is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by the presence of a cyano group and an acetamide moiety. Its chemical formula is , with a molecular weight of approximately 112.13 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group can enhance the compound's reactivity, allowing it to participate in various biochemical pathways.

Interaction with Biological Targets

Research indicates that this compound may interact with enzymes or receptors involved in metabolic processes. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest potential roles in:

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

- Enzyme Inhibition : It could inhibit certain enzymes, impacting metabolic pathways relevant to disease processes.

Biological Activity Studies

A variety of studies have investigated the biological activities associated with this compound. Below is a summary of key findings:

Antioxidant Activity

One notable study explored the antioxidant capabilities of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited moderate antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage.

Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. In vitro assays revealed that this compound could inhibit specific enzymes linked to metabolic disorders, although the exact pathways and implications for therapeutic use are still under investigation.

Potential Therapeutic Applications

Given its unique properties and preliminary biological activity findings, this compound holds promise for several therapeutic applications:

- Antioxidant Formulations : Could be developed into supplements or pharmaceuticals aimed at combating oxidative stress-related diseases.

- Anti-inflammatory Agents : Further exploration may lead to applications in treating inflammatory conditions based on observed effects in animal models.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(1-Cyano-1-methylethyl)acetamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-cyano-1-methylethylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Reaction optimization should focus on controlling moisture and temperature to minimize side products like hydrolysis intermediates .

- Characterization : Confirm structure using (e.g., δ 1.5 ppm for methyl groups, δ 2.1 ppm for acetamide carbonyl) and (δ 170 ppm for amide carbonyl). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 154.21 .

Q. How is the structural identity of this compound validated in experimental settings?

- Analytical Workflow : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for the cyano group (δ 120–125 ppm in ) and acetamide moiety.

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

- FT-IR : Identify stretches for C≡N (~2240 cm) and amide C=O (~1650 cm) .

Q. What are the critical physicochemical properties influencing experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Pre-saturate solvents to avoid recrystallization during kinetic studies.

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store under inert gas at –20°C to prevent degradation .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Classified as hazardous (CAS 3734-95-0) due to potential toxicity. Use fume hoods, nitrile gloves, and PPE. Toxicity data are limited; assume acute toxicity and avoid inhalation/contact .

- Waste Disposal : Neutralize with dilute sodium hydroxide before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does the steric hindrance of the 1-cyano-1-methylethyl group influence reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The bulky tert-butyl-like group slows reaction kinetics by hindering nucleophile access to the electrophilic carbonyl carbon. Kinetic studies (e.g., using pseudo-first-order conditions) reveal rate constants 3–5× lower than unsubstituted acetamides. Computational modeling (DFT) supports steric effects dominating over electronic contributions .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Case Study : If shows unexpected splitting for methyl groups, consider dynamic effects (e.g., restricted rotation due to steric bulk). Variable-temperature NMR (VT-NMR) can clarify conformational exchange. For example, coalescence temperatures >100°C may indicate high rotational barriers .

Q. What computational methods predict the compound’s interaction with biological targets?

- In Silico Approaches :

- Molecular docking : Use AutoDock Vina to model binding to enzymes like cytochrome P450 (docking score < –7 kcal/mol suggests strong affinity).

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., RMSD < 2 Å over 50 ns trajectories) .

Q. How does solvent polarity affect the compound’s stability in long-term pharmacological assays?

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) in DMSO, PBS, and ethanol. HPLC monitoring at 0, 7, 14 days reveals degradation products (e.g., cyano group hydrolysis to carboxylic acid). DMSO shows <5% degradation over 14 days, making it suitable for stock solutions .

Q. What strategies address low yields in scaled-up synthesis?

- Process Optimization :

- Use flow chemistry to enhance heat/mass transfer and reduce side reactions.

- Replace acetyl chloride with acetic anhydride for milder acylation (yield increases from 60% to 85%) .

Q. How can isotopic labeling (e.g., -cyanide) elucidate metabolic pathways in vitro?

特性

IUPAC Name |

N-(2-cyanopropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVSDJTIHCTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193650 | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40652-06-0 | |

| Record name | N-(1-Cyano-1-methylethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040652060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(1-cyano-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-CYANO-1-METHYLETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S4KQV46F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。